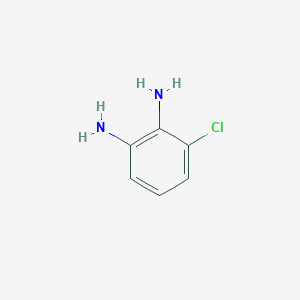![molecular formula C20H13ClN2O5 B1351736 [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate](/img/structure/B1351736.png)
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate: is a complex organic compound with a molecular formula of C20H13ClN2O5 It is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with 3-nitrobenzaldehyde to form 4-(4-chlorophenoxy)-3-nitrobenzaldehyde. This intermediate is then subjected to a condensation reaction with aminobenzoic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of [[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy compound used as a herbicide.
Uniqueness
[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C20H13ClN2O5 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
[[4-(4-chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate |
InChI |
InChI=1S/C20H13ClN2O5/c21-16-7-9-17(10-8-16)27-19-11-6-14(12-18(19)23(25)26)13-22-28-20(24)15-4-2-1-3-5-15/h1-13H |
InChIキー |
ATMAUTKGCPGWCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


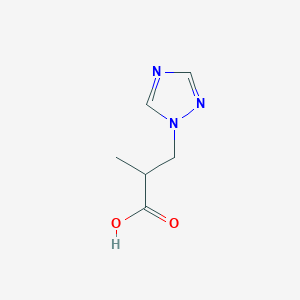
![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)
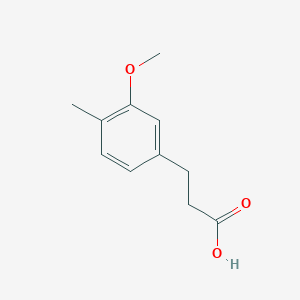
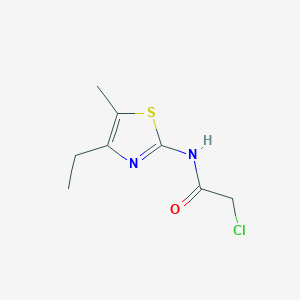
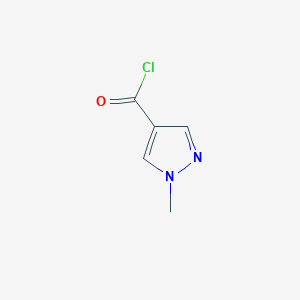
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
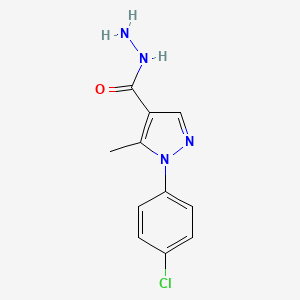
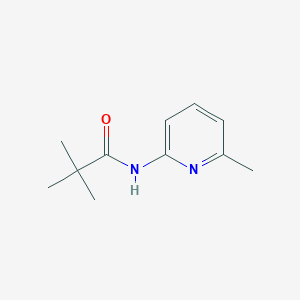
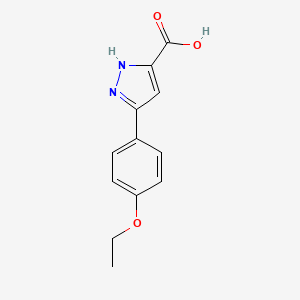
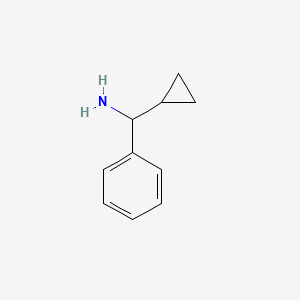
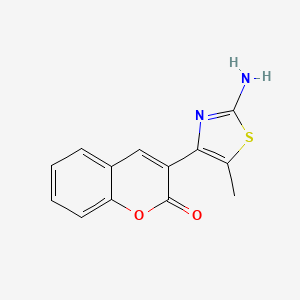
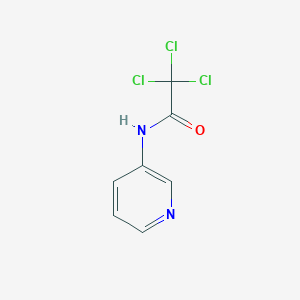
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
